Trans-2-Chloro-1-indanol can be synthesized from various precursors, including indene and its derivatives. It is classified under organic compounds, specifically as a chlorinated alcohol. The compound's structure includes a chlorine atom at the second position of the indanol framework, contributing to its unique chemical properties.
The synthesis of trans-2-chloro-1-indanol typically involves several key steps:
For instance, one method involves treating 1-bromoindan with sodium azide followed by reduction, leading to the formation of trans-2-chloro-1-indanol .
Trans-2-Chloro-1-indanol has a molecular formula of . Its structure features:
The compound's stereochemistry is crucial for its biological activity, with the trans configuration influencing its interaction with biological targets.
Trans-2-Chloro-1-indanol can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for trans-2-chloro-1-indanol primarily involves its reactivity due to the presence of both a chlorine atom and a hydroxyl group. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center, thus forming new bonds. This process is influenced by factors such as solvent polarity and temperature.
Trans-2-Chloro-1-indanol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
Trans-2-Chloro-1-indanol has several applications in scientific research:
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives stands as the cornerstone synthetic route to 1-indanone precursors essential for trans-2-chloro-1-indanol. This classical approach leverages the electrophilicity of carbonyl groups activated by Lewis or Brønsted acids to facilitate ring-closing reactions, forming the characteristic fused bicyclic system of 1-indanone. The unsubstituted 1-indanone (2), a key intermediate, was first synthesized by Price and Lewis in 1939 via cyclization of hydrocinnamic acid (1) using 20% sulfuric acid at 140°C, albeit in a modest 27% yield [1].
Significant improvements emerged with alternative precursors and catalysts. For instance, cyclization of 3-(2-bromophenyl)propionic acid (3) using n-butyllithium at -100°C dramatically increased the yield to 76% [1]. The catalyst choice profoundly impacts efficiency and selectivity. Lanthanide triflates, particularly terbium triflate (Tb(OTf)₃, demonstrated superior performance for deactivated substrates, enabling cyclization of 3-arylpropionic acids 4 to yield substituted 1-indanones 5 (up to 74%) at 250°C, minimizing auto-condensation byproducts 6 [1] [6]. Huang and colleagues developed a scalable one-pot methodology where benzoic acids 15 undergo conversion to acyl chlorides (using SOCl₂), followed by reaction with ethylene and intramolecular Friedel-Crafts alkylation, yielding 1-indanones 16 [1].
Table 1: Classical Friedel-Crafts Approaches to 1-Indanones
Starting Material | Catalyst/Conditions | Product | Yield (%) | Key Observation |
---|---|---|---|---|
Hydrocinnamic acid (1) | 20% H₂SO₄, 140°C | Unsubstituted 1-indanone (2) | 27 | First reported synthesis, low yield |
3-(2-Bromophenyl)propionic acid (3) | n-BuLi, -100°C | Unsubstituted 1-indanone (2) | 76 | Low-temperature activation improves yield |
3-Arylpropionic acids 4 | Tb(OTf)₃, 250°C, o-ClC₆H₅ | Substituted 1-indanones 5 | Up to 74 | Effective for halogenated/deactivated arenes |
Benzoic acids 15 | SOCl₂, then C₂H₄, Friedel-Crafts | 1-Indanones 16 | Moderate-High | One-pot process, avoids isolation of acid chloride |
While effective, these classical methods often require high temperatures (up to 250°C), extended reaction times, and stoichiometric amounts of corrosive acids, presenting challenges for efficiency and environmental impact [1] [6]. The 1-indanones produced serve as direct precursors to indanols, where subsequent stereoselective reduction and halogenation steps are required to access chiral trans-2-chloro-1-indanol.
Accessing enantiomerically pure trans-2-chloro-1-indanol necessitates chiral induction strategies, where auxiliaries derived from readily available chiral pools direct stereochemistry. cis-1-Amino-2-indanol (1), a conformationally rigid scaffold first employed in HIV protease inhibitors like Indinavir (Crixivan®), has emerged as a privileged chiral controller [9]. Its methylene bridge restricts rotational freedom, enforcing well-defined transition states crucial for high stereoselectivity.
Jacobsen pioneered the use of chromium(III)-Schiff base complexes (3) derived from (1S,2R)-cis-1-amino-2-indanol for the desymmetrization of meso-aziridines 1 with trimethylsilyl azide (TMSN₃) . This catalytic ring-opening delivered β-azido amines 2 in excellent yields (73–95%) and enantiomeric excesses (83–94%), products readily convertible into chiral 1,2-diamines and related scaffolds relevant to trans-2-chloro-1-indanol synthesis . Kanai, Shibasaki, and coworkers achieved comparable selectivity (83–96% ee) using yttrium complexes (4) bearing aminoindanol-derived ligands for similar aziridine openings .
Table 2: Chiral Catalysts and Auxiliaries Derived from cis-1-Amino-2-indanol
Catalyst/Auxiliary | Type | Asymmetric Reaction | Selectivity Achieved | Ref. |
---|---|---|---|---|
Cr-Schiff base 3 | Metal Complex | Ring-opening of meso-aziridines with TMSN₃ | 83-94% ee | |
Y-complex 4 | Metal Complex | Ring-opening of meso-aziridines | 83-96% ee | |
Oxazaborolidine - | Organocatalyst | Borane reduction of ketones | High ee | [2] [9] |
Bis(oxazoline) 17 | Ligand for Metal Complex | Diels-Alder reactions | High ee/de | [9] |
Sulfonamide 11/15 | Auxiliary | Asymmetric syn-/anti-aldol reactions | High diastereoselectivity | [9] |
Beyond catalysis, aminoindanol-derived auxiliaries covalently bound to substrates enable diastereoselective transformations. Ghosh developed chiral sulfonamides (11, 15) and oxazinones (2) for highly selective asymmetric aldol reactions and α-amino acid syntheses [9]. Davies and Ghosh independently designed bis(oxazoline) (17, 18) and pyridine-bis(oxazoline) (Pybox, 19) ligands for Cu(I)-catalyzed asymmetric Diels-Alder reactions and cyclopropanations [9] . The oxazaborolidine catalysts, prepared from optically pure cis-aminoindanol, are highly effective for the enantioselective borane reduction of prochiral ketones to chiral alcohols – a transformation directly applicable to synthesizing enantiopure indanol intermediates [2] [9]. The commercial availability of both enantiomers of cis-1-amino-2-indanol allows for the synthesis of either enantiomer of the target trans-2-chloro-1-indanol [9].
Introducing chlorine with precise stereocontrol at the C2 position of 1-indanol requires strategies that differentiate between the cis and trans diastereomers and overcome the inherent reactivity challenges of the fused ring system. Three primary methodologies dominate:
Hypohalous Acid (HOX) Addition to Indene: The direct anti-Markovnikov addition of hypochlorous acid (HOCl) across the double bond of indene represents the most atom-economical route to trans-2-chloro-1-indanols. This reaction proceeds via a halonium ion intermediate, followed by stereospecific anti attack of water, inherently favoring the trans diastereomer due to steric constraints of the bicyclic system [7]. Analogous to the synthesis of trans-2-chlorocyclopentanol, where HOCl addition to cyclopentene yields the trans isomer as the major product [7], this method benefits from readily available starting materials but can suffer from regiochemical impurities if conditions are not carefully controlled.
Appel Reaction on trans-1,2-Indandiol: The stereospecific substitution of one hydroxyl group in enantiopure trans-1,2-indandiol (31) offers a route to enantiopure trans-2-chloro-1-indanol. Treatment with reagents like α-acetoxyisobutyryl chloride generates a reactive intermediate, such as a chlorosulfite ester or an acetoxonium ion, which undergoes SN2-type displacement by chloride. Laksman and Zajc demonstrated this approach, converting cis-indandiol (31) first to trans-chloroacetate 32 using α-acetoxyisobutyryl chloride, followed by azide substitution and reduction to access cis-1-amino-2-indanol [9]. This principle can be adapted for chlorine introduction. The rigidity of the indane ring ensures inversion of configuration occurs cleanly, preserving the trans relationship.
Epoxide Ring-Opening: The synthesis of trans-2-bromo-1-indanol (21) from trans-2-bromoindan-1-ol via an indene oxide intermediate opened by ammonia illustrates the potential of epoxides as precursors [9]. Similarly, enantiopure trans-indene oxide can be synthesized and subjected to regio- and stereospecific ring-opening with chloride sources (e.g., HCl, LiCl). The reaction proceeds via an SN2 mechanism at the less substituted carbon, yielding the trans-2-chloro-1-indanol with inversion of configuration. This method provides excellent stereocontrol if enantiopure epoxide is used.
The choice among these strategies depends on the availability of chiral starting materials, the required enantiomeric purity, and scalability considerations. HOCl addition is straightforward but may require resolution; Appel reaction on diol and epoxide opening offer better stereochemical fidelity when starting from enantiopure precursors.
Conventional indanone and indanol syntheses often involve harsh conditions, toxic solvents, and extended reaction times. Non-conventional techniques offer significant improvements in efficiency and sustainability for synthesizing precursors to trans-2-chloro-1-indanol.
Microwave (MW) irradiation drastically accelerates Friedel-Crafts cyclizations. Traditional Tb(OTf)₃-catalyzed cyclization of 3-(4-methoxyphenyl)propionic acid (1) to 4,7-dimethoxy-1-indanone (1a) required 250°C in chlorobenzene for 60 minutes, yielding only 33% [6]. Employing triflic acid (TfOH) as a catalyst under MW irradiation transformed the reaction: using 3 equivalents of TfOH in dry dichloromethane at 80°C for 60 minutes or 110°C for 30 minutes achieved quantitative conversion (100% yield) of 1 to 1a without significant byproduct formation [6]. This exemplifies the ability of MW to enhance reaction kinetics and suppress decomposition pathways through rapid, uniform heating.
Solvent-free protocols represent another green approach. While silica-supported TfOH (TfOH-SiO₂) proved ineffective for the model cyclization under MW or ultrasound (US) [6], other solid acids or mechanochemical grinding (ball milling) could offer viable solventless alternatives for indanone formation. Furthermore, environmentally benign carrier solvents are crucial for downstream processing steps like halogenation or reduction. Solstice™-PF (trans-1-chloro-3,3,3-trifluoropropene), a low global warming potential (GWP=1) alternative to HFE-7100, has shown excellent performance in formulations for developing fingermarks using 1,2-indanedione [10]. Its properties suggest suitability as a green reaction medium for chlorination or other steps in trans-2-chloro-1-indanol synthesis, minimizing environmental impact. Le and coworkers reported a microwave-assisted intramolecular Friedel-Crafts acylation catalyzed by metal triflates in triflate-anion ionic liquids, achieving good yields of 1-indanones under milder conditions (compared to 250°C) with the added benefit of catalyst recovery and reuse [1] [6].
These techniques – microwave acceleration, solvent minimization/replacement, and catalyst recycling – align with green chemistry principles (reduced energy consumption, waste minimization, safer solvents) while improving efficiency and often selectivity in synthesizing key indanone intermediates for trans-2-chloro-1-indanol.
While direct synthesis of the chlorohydrin is common, an alternative route involves the stereoselective synthesis of trans-1,2-indandiol followed by selective functionalization (e.g., via Appel reaction as in Section 1.3). Achieving high trans diastereoselectivity in dihydroxylation is therefore critical.
The conformational rigidity of the five-membered ring in indene derivatives profoundly influences stereochemical outcomes. Unlike flexible cyclohexane systems, the indane scaffold locks ring conformations, favoring approaches that minimize syn-pentane interactions or 1,3-diaxial strain in transition states. This inherent topological bias often favors the formation of trans-diols under certain conditions. Metal-catalyzed asymmetric dihydroxylation (AD) using Sharpless ligands (e.g., DHQD or DHQ derivatives) on prochiral indene offers a powerful route to enantiomerically enriched trans-1,2-indandiol. The spatial orientation of the ligands directs the osmium tetroxide addition, favoring anti attack across the double bond. Although specific data for indene AD is less prevalent in the provided results, the principle is well-established for styrene derivatives and rigid alkenes.
Enzymatic approaches provide exceptional stereocontrol. Didier and colleagues demonstrated the baker's yeast reduction of methyl 1-oxo-indan-2-carboxylate (36) yielding the syn hydroxy ester 37 with exceptional enantiomeric excess (99.5% ee) and diastereomeric excess (>99% de) [9]. Hydrolysis with pig liver esterase (PLE) then afforded enantiopure trans-1,2-indandiol precursor 38. This exemplifies how biocatalysts leverage precise binding pockets to achieve near-perfect stereodifferentiation in ketone reduction, directly yielding the trans-diol configuration after appropriate deprotection/modification steps. The Lutz–Wayland synthesis of racemic cis-1-amino-2-indanol also highlights stereochemical manipulation via epoxide intermediates [9]. Starting from trans-2-bromoindan-1-ol (21), amination yielded trans-1-amino-2-indanol (22), which was transformed via an oxazoline intermediate (24 or 34) into the cis-amino alcohol 1. This sequence relies on stereoinversion during oxazoline formation and hydrolysis. Similar strategies could be employed for diol synthesis or functionalization.
Achieving high trans selectivity thus exploits either:
The choice depends on the required enantiopurity and the availability of chiral catalysts or resolving agents. Biocatalysis often offers the highest selectivity levels.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6